molecular formula C16H21ClN2O3 B4236822 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide

Cat. No. B4236822
M. Wt: 324.80 g/mol
InChI Key: GQNSLBOJRHDFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide, also known as ACBC, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of benzamide derivatives, which have shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide is primarily through the inhibition of histone deacetylase enzymes. These enzymes play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide induces apoptosis in cancer cells and suppresses tumor growth. In neurodegenerative diseases, 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide acts as a modulator of the cholinergic system, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis in cancer cells, suppress tumor growth, and modulate the cholinergic system in neurodegenerative diseases. 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive preclinical studies. However, there are also limitations to its use in lab experiments, such as its limited solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in humans, as well as its potential in other therapeutic areas, such as inflammation and pain management.
Conclusion:
In conclusion, 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide is a promising chemical compound that has shown potential in various fields of research, including cancer therapy and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop novel formulations and delivery methods to improve its efficacy and safety.

Scientific Research Applications

4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in cancer therapy, where it acts as a potent inhibitor of histone deacetylase enzymes. This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth. 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it acts as a modulator of the cholinergic system.

properties

IUPAC Name

4-acetamido-5-chloro-N-cyclohexyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10(20)18-14-9-15(22-2)12(8-13(14)17)16(21)19-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNSLBOJRHDFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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